6'-Bromo-3'-chloro-2'-fluoroacetophenone
Description
Foundational Significance of Poly-Halogenated Acetophenones in Chemical Research
The introduction of multiple halogen atoms onto the acetophenone (B1666503) framework gives rise to poly-halogenated acetophenones, compounds that are of particular interest in chemical research. The specific arrangement and combination of different halogens (e.g., fluorine, chlorine, bromine) on the aromatic ring create unique electronic and steric environments. This polysubstitution allows for selective and sequential chemical transformations, as the different halogens can exhibit distinct reactivities in cross-coupling reactions, nucleophilic substitutions, and metallation processes.
This differential reactivity is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating large libraries of structurally diverse molecules for high-throughput screening in drug discovery. semanticscholar.org For instance, a bromo-substituent might be targeted for a Suzuki coupling, while a chloro-substituent remains intact, only to be functionalized in a subsequent step under different reaction conditions. Furthermore, halogenation has a pronounced effect on the molecule's physical and chemical properties, including lipophilicity and hydrogen bonding capabilities, which are critical parameters in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net The study of these molecules provides valuable insights into reaction mechanisms and the intricate interplay of electronic and steric effects in organic reactions.
Scope and Relevance of 6'-Bromo-3'-chloro-2'-fluoroacetophenone as a Complex Research Target
Among the vast family of poly-halogenated acetophenones, this compound stands out as a particularly complex and relevant research target. Its structure, featuring three different halogen atoms—bromine, chlorine, and fluorine—at specific positions on the phenyl ring, makes it a highly versatile and challenging synthetic intermediate. The fluorine atom at the 2'-position, adjacent to the acetyl group, exerts a strong inductive effect, while the chlorine at the 3'-position and bromine at the 6'-position offer distinct sites for further chemical modification.
The relevance of this specific compound lies in its potential as a precursor for novel, highly substituted aromatic compounds. The unique substitution pattern allows for a programmed, stepwise functionalization, enabling the synthesis of complex molecules that would be difficult to access through other routes. Researchers can exploit the differential reactivity of the C-Br, C-Cl, and C-F bonds to introduce a variety of functional groups, leading to new scaffolds for drug candidates and advanced materials. The study of its reactivity and applications contributes to the broader understanding of poly-halogenated systems in organic synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1541643-75-7 |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| IUPAC Name | 1-(6-Bromo-3-chloro-2-fluorophenyl)ethan-1-one |
| Physical Form | Liquid |
Data sourced from available chemical supplier information. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromo-3-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYUIXIQALERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 6 Bromo 3 Chloro 2 Fluoroacetophenone and Analogous Compounds
Radical Pathways in Acetophenone (B1666503) Transformations
Radical intermediates play a crucial role in many organic reactions. The halogen substituents on 6'-Bromo-3'-chloro-2'-fluoroacetophenone can influence the formation and reactivity of radical species, both at the aromatic ring and at the α-position of the ketone.
The functionalization of C–H bonds is a major goal in modern organic synthesis, as it allows for the direct conversion of simple molecules into more complex ones. mt.comnih.gov The α C–H bonds of ketones are particularly amenable to functionalization due to their increased acidity. Metal-mediated C–H activation is a common strategy, often involving the formation of radical intermediates. mdpi.com
In the context of this compound, the α C–H bonds can be targeted for oxidative functionalization. For instance, an iron-catalyzed cascade addition/cyclization reaction has been reported for the synthesis of 6-benzylated phenanthridines, which proceeds through the addition of a benzyl (B1604629) radical to an isocyanide followed by a radical aromatic cyclization. researchgate.net While a different reaction, it highlights the potential for radical additions involving aromatic systems.
Oxidative alkenylation would involve the formation of a radical at the α-position, followed by coupling with an alkene. The feasibility of such a reaction would depend on the specific reaction conditions, including the choice of oxidant and catalyst.
Decarboxylative halogenation is a process where a carboxylic acid is converted to an organic halide. nih.govacs.org While the primary subject is a ketone, understanding these mechanisms is relevant for analogous transformations of related aromatic compounds. This reaction can proceed through both radical and non-radical pathways. nih.govacs.orgwhiterose.ac.uk
In a radical pathway, a carboxyl radical is generated, which then loses CO₂ to form an aryl radical. This aryl radical is then trapped by a halogen source. A non-radical pathway might involve a concerted decarboxylation-iodination. whiterose.ac.uk The study of such mechanisms provides insight into the behavior of aryl radical intermediates, which could also be formed from this compound under certain reductive or photolytic conditions.
To definitively establish the involvement of radical intermediates in a reaction mechanism, radical trapping experiments are often employed. whiterose.ac.ukchemrxiv.orgacs.org These experiments involve the addition of a "radical trap," a molecule that reacts rapidly with radical species to form a stable, detectable product.
Common radical traps include:
TEMPO (2,2,6,6-tetramethylpiperidinyloxy): A stable nitroxide radical that efficiently traps carbon-centered radicals. acs.org
Diphenylpicrylhydrazyl (DPPH): Used to trap various radical species. acs.org
In the context of reactions involving this compound, radical trapping could be used to investigate, for example, the mechanism of reductive dehalogenation. If a radical mechanism is operative, an aryl radical would be formed upon electron transfer and loss of a halide ion. The addition of a radical trap would lead to the formation of a trapped adduct, providing strong evidence for the proposed radical pathway. chemrxiv.org Deuterium isotope studies can also provide additional support for the involvement of aryl radicals. chemrxiv.org
Table 2: Common Radical Traps and Their Applications
| Radical Trap | Type of Radical Trapped | Detection Method |
| TEMPO | Carbon-centered radicals | Mass Spectrometry, NMR |
| DPPH | Various radicals | UV-Vis Spectroscopy, Mass Spectrometry |
| Allyl-TEMPO derivatives | Various short-lived radicals | Mass Spectrometry |
This table summarizes some common radical traps and their uses in mechanistic studies.
Nucleophilic Substitution and Condensation Reactions
SNAr Reactions of Ortho-Haloacetophenones
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. Unlike typical SN1 and SN2 reactions, which are unfavorable for aryl halides, the SNAr mechanism proceeds via a two-step addition-elimination process. wikipedia.orgpressbooks.pub This pathway is highly relevant for ortho-haloacetophenones like this compound.
The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (a halogen in this case). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubbyjus.com These groups delocalize the negative charge of the intermediate, lowering the activation energy of this rate-determining step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For this compound, the acetyl group (–COCH3) acts as a moderate electron-withdrawing group. More importantly, the halogen atoms themselves, particularly the 2'-fluoro substituent, exert a strong inductive electron-withdrawing effect, activating the aromatic ring towards nucleophilic attack. The presence of multiple halogens (bromo, chloro, and fluoro) enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. chemistrysteps.com Therefore, the highly electronegative fluorine atom at the ortho position strongly activates the ring for substitution.
The positioning of the electron-withdrawing acetyl group and the halogens on the ring of this compound plays a key role in directing the substitution. With activating groups at the ortho and para positions relative to a halogen leaving group, the negative charge of the Meisenheimer complex can be effectively delocalized onto these substituents, providing substantial stabilization. byjus.com
Tandem Reactions and Cycloaddition Pathways
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. nih.gov These processes are highly efficient in synthetic chemistry as they reduce the number of separate operations and purifications. For ortho-haloacetophenones, the potential for tandem reactions often arises from the interplay between the carbonyl group and the ortho-halogen substituent.
One example of a tandem process involving related structures is the photoenolization-hetero-Diels-Alder cycloaddition. In this type of reaction, photolysis of an ortho-alkyl benzaldehyde (B42025) or ketone can generate a reactive photoenol, which can then act as a diene in a subsequent cycloaddition reaction with a dienophile. nih.gov For a compound like this compound, if a suitable dienophile is present, such an intramolecular or intermolecular cycloaddition could potentially be initiated.
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions, such as the well-known [4+2] Diels-Alder reaction, are powerful tools for the construction of cyclic systems. libretexts.org The reactivity of acetophenone derivatives in cycloadditions depends on their ability to act as either the diene or dienophile component (or a precursor to one). While the aromatic ring itself is generally unreactive in common cycloadditions, modifications to the acetyl side chain or the generation of reactive intermediates can open up these pathways. For instance, the conversion of the acetyl group into an enol or enolate introduces a double bond that can participate in cycloadditions.
Halocyclization reactions represent another relevant pathway, where an alkene substrate containing a nucleophile undergoes cyclization initiated by an electrophilic halogen source. researchgate.net While not a direct reaction of the acetophenone itself, derivatives of this compound containing an appropriately positioned alkene could undergo intramolecular cyclization.
Electrophilicity Enhancement of the Alpha-Carbon by Fluorine Substitution
The alpha-carbon of a ketone, the carbon atom adjacent to the carbonyl group, possesses inherent electrophilic and nucleophilic character through the formation of enols or enolates. The substitution pattern on the ketone can significantly influence the reactivity of this position. In the case of this compound, the 2'-fluoro substituent has a pronounced effect on the electronic properties of the carbonyl group and, consequently, the alpha-carbon.
Fluorine is the most electronegative element, and its presence on the aromatic ring, particularly at the ortho position, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds and the aromatic system to the acetyl group. This inductive pull of electrons away from the carbonyl carbon increases its partial positive charge, making it more electrophilic and susceptible to nucleophilic attack.
Furthermore, studies on 2'-fluoro-substituted acetophenone derivatives have revealed that they predominantly adopt an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine are oriented away from each other. nih.gov This conformational preference is driven by the repulsion between the two polar atoms. This fixed conformation can influence the accessibility of the alpha-carbon to reagents.
The presence of an alpha-fluorine atom directly on the acetyl group (an α-fluoroacetophenone) has a more complex effect. While fluorine's electronegativity would be expected to increase the electrophilicity of the carbonyl carbon, it can also stabilize an adjacent carbocation through resonance donation from its lone pairs. rsc.org However, in this compound, the fluorine is on the ring, not the alpha-carbon. Its primary role is therefore the strong inductive withdrawal of electron density, which enhances the electrophilicity of the carbonyl carbon. This, in turn, influences the acidity of the alpha-protons. The increased electrophilicity of the carbonyl carbon makes the adjacent alpha-protons more acidic and easier to remove by a base, facilitating the formation of the corresponding enolate. This enolate is a key intermediate in many reactions, including aldol (B89426) condensations and alkylations at the alpha-position.
Oxidative Transformations and Rearrangement Mechanisms
Kinetics and Mechanistic Pathways of Acetophenone Oxidation
The oxidation of acetophenones can lead to a variety of products, most commonly benzoic acids, depending on the oxidant and reaction conditions. The kinetics and mechanisms of these oxidations have been studied using various oxidizing agents, such as potassium permanganate (B83412) and acid dichromate. asianpubs.orgsphinxsai.com
Kinetic studies on the oxidation of substituted acetophenones by potassium permanganate in an acidic medium have shown that the reaction is first order with respect to both the acetophenone and the permanganate. asianpubs.orgniscair.res.in The reaction is also catalyzed by acid. asianpubs.org A key finding from these studies is the significant influence of substituents on the aromatic ring. Electron-withdrawing groups have been found to accelerate the rate of oxidation, while electron-donating groups retard it. asianpubs.orgsphinxsai.comresearchgate.net
The observed order of reactivity for para-substituted acetophenones with permanganate is:
p-NO2 > m-NO2 > p-Br > p-Cl > -H > p-CH3 > p-OCH3. asianpubs.org
This trend is consistent with a mechanism where the rate-determining step involves the development of positive charge on the substrate or a transition state that is stabilized by electron-withdrawing substituents. The Hammett plot for this reaction gives a large positive ρ value, confirming that the reaction is facilitated by the withdrawal of electron density from the reaction center. asianpubs.org
For this compound, all three halogen substituents are electron-withdrawing. Based on the established kinetic data, their combined inductive effects would be expected to significantly increase the rate of oxidation compared to unsubstituted acetophenone. The proposed mechanism for permanganate oxidation in acidic media often involves the enol form of the ketone. The acid catalyst promotes enolization, and the enol is then attacked by the oxidizing agent. The electron-withdrawing halogens would facilitate the attack on the enol or the subsequent steps by stabilizing negative charge development on the aromatic ring or by making the carbonyl carbon more electrophilic.
Table 1: Relative Reactivity of Substituted Acetophenones in Permanganate Oxidation This table is generated based on qualitative data from kinetic studies of analogous compounds.
| Substituent (X) in X-C₆H₄COCH₃ | Substituent Type | Effect on Oxidation Rate |
|---|---|---|
| p-NO₂ | Strongly Electron-Withdrawing | Accelerates |
| p-Br | Electron-Withdrawing (Inductive) | Accelerates |
| p-Cl | Electron-Withdrawing (Inductive) | Accelerates |
| -H | Reference (Unsubstituted) | Baseline |
| p-CH₃ | Electron-Donating | Retards |
| p-OCH₃ | Strongly Electron-Donating | Retards |
Rearrangements and Cyclization Reactions under Specific Conditions
Substituted acetophenones can undergo various rearrangement and cyclization reactions, often promoted by specific reagents or conditions. These transformations can lead to the formation of new carbocyclic or heterocyclic ring systems.
One of the most well-known rearrangements involving ketone derivatives is the Beckmann rearrangement , where an oxime is converted into an amide under acidic conditions. wiley-vch.de The oxime of this compound, upon treatment with an acid like sulfuric acid or trifluoroacetic acid, would be expected to rearrange to the corresponding N-aryl acetamide. unive.itrsc.org The mechanism involves protonation of the oxime's hydroxyl group, followed by the migration of the aryl group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate. This intermediate is then captured by water to yield the final amide product. wiley-vch.de Studies on substituted acetophenone oximes have shown that the rate and facility of the rearrangement are influenced by the electronic nature of the substituents on the migrating aryl group. acs.org
Another important rearrangement is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxy acid. wiley-vch.de For an aryl alkyl ketone like this compound, the migratory aptitude generally favors the aryl group over the methyl group. The mechanism involves the addition of the peracid to the protonated ketone, forming a Criegee intermediate. This is followed by the migration of the aryl group to the adjacent oxygen atom with the concurrent cleavage of the O-O bond. Theoretical studies have shown that electron-donating substituents on the migrating aryl group can accelerate the migration step. tru.ca Conversely, the electron-withdrawing halogens on the subject compound would be expected to decrease the migratory aptitude of the phenyl ring compared to an unsubstituted or electron-rich phenyl group.
Table 2: Common Rearrangements of Acetophenone Derivatives
| Rearrangement | Starting Material Derivative | Typical Reagent | Product Type |
|---|---|---|---|
| Beckmann Rearrangement | Oxime | Strong Acid (e.g., H₂SO₄) | Amide |
| Baeyer-Villiger Oxidation | Ketone | Peroxy Acid (e.g., m-CPBA) | Ester |
Derivatization Strategies and Applications in Advanced Organic Synthesis
Versatile Building Block Chemistry
The unique arrangement of reactive sites within 6'-Bromo-3'-chloro-2'-fluoroacetophenone facilitates a variety of chemical modifications at the carbonyl group and the adjacent alpha-carbon.
Formation of Halohydrins via Biocatalytic Asymmetric Reduction
The biocatalytic asymmetric reduction of α-haloacetophenones represents a powerful and environmentally benign method for the synthesis of optically active halohydrins, which are crucial chiral intermediates in the pharmaceutical industry. While specific studies on this compound are not extensively documented, the well-established use of ketoreductases (KREDs) for the enantioselective reduction of similar halo-substituted acetophenones provides a strong precedent for its successful transformation.
Enzymes, particularly those from microbial sources such as Rhodotorula rubra, are known to catalyze the reduction of the carbonyl group in α-haloacetophenones to the corresponding secondary alcohol with high enantioselectivity. chemrxiv.org This biocatalytic approach offers a green alternative to traditional chemical reductants, often proceeding under mild reaction conditions with excellent stereocontrol. The expected product from the asymmetric reduction of this compound would be the corresponding chiral (R)- or (S)-1-(6-bromo-3-chloro-2-fluorophenyl)-2-bromoethanol, depending on the specific enzyme and reaction conditions employed.
Table 1: Biocatalytic Asymmetric Reduction of α-Haloacetophenones
| Substrate Analogue | Biocatalyst | Product | Enantiomeric Excess (ee) |
| 2-Bromoacetophenone | Rhodotorula rubra | (R)-2-Bromo-1-phenylethanol | High |
| 2-Chloroacetophenone | Ketoreductase | (R)-2-Chloro-1-phenylethanol | >99% |
| α-Fluoroenones | Ene Reductases | Chiral Fluoroalkanes | High |
It is anticipated that the application of a suitable ketoreductase to this compound would yield the corresponding halohydrin with high enantiopurity, providing a valuable chiral building block for further synthetic manipulations.
Nucleophilic Substitution and Reduction Reactions at the Carbonyl and Alpha-Positions
The presence of a bromine atom at the alpha-position to the carbonyl group makes this compound highly susceptible to nucleophilic substitution reactions, primarily through an S\N2 mechanism. youtube.comorganic-chemistry.orgyoutube.comsavemyexams.comyoutube.com This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound.
The general mechanism involves the attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide leaving group. youtube.comorganic-chemistry.orgyoutube.comsavemyexams.comyoutube.com The rate and efficiency of this reaction are influenced by the strength of the nucleophile and the steric hindrance around the reaction center. A variety of nucleophiles can be employed, including amines, thiols, cyanides, and azides, to generate a diverse library of derivatives.
Simultaneously, the carbonyl group can undergo reduction to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄). This reduction can be performed either before or after the nucleophilic substitution at the alpha-position, providing strategic flexibility in the synthesis of more complex molecules.
Table 2: Potential Nucleophilic Substitution and Reduction Products of this compound
| Reagent(s) | Position of Reaction | Product Type |
| Primary/Secondary Amine | Alpha-Position | α-Amino ketone |
| Thiol | Alpha-Position | α-Thio ketone |
| Sodium Cyanide | Alpha-Position | α-Cyano ketone |
| Sodium Azide | Alpha-Position | α-Azido ketone |
| Sodium Borohydride | Carbonyl Group | Secondary Alcohol |
Oxidation to Carboxylic Acids and Other Oxidized Derivatives
While less common for α-bromo ketones, oxidation to the corresponding carboxylic acid can be a potential derivatization pathway. The direct oxidation of this compound to 2-bromo-2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid would require specific and carefully controlled oxidizing conditions to avoid unwanted side reactions.
Alternatively, a more common synthetic route to the corresponding carboxylic acid would involve a two-step process. First, the α-bromo ketone can be converted to an α-hydroxy ketone via nucleophilic substitution with a hydroxide source. Subsequent oxidation of the resulting α-hydroxy ketone would then yield the desired carboxylic acid. This approach offers a more controlled and generally higher-yielding pathway to the oxidized derivative.
Synthesis of Heterocyclic Compounds and Complex Molecular Architectures
The inherent reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Thiazole and Thiazolotriazole Derivative Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. synarchive.comnih.govresearchgate.netorganic-chemistry.orgchim.it This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiourea. mdpi.com this compound serves as the α-haloketone component in this synthesis.
The reaction with thiourea would yield a 2-amino-4-(6-bromo-3-chloro-2-fluorophenyl)thiazole. ossila.com By using substituted thioureas or other thioamides, a wide variety of substituents can be introduced at the 2-position of the thiazole ring. mdpi.com
Furthermore, the resulting aminothiazole can be further elaborated to form more complex fused heterocyclic systems. For example, reaction with an appropriate reagent can lead to the formation of thiazolotriazole derivatives, which are also of interest for their potential biological activities.
Table 3: Hantzsch Thiazole Synthesis with this compound
| Thioamide Reagent | Resulting Thiazole Derivative |
| Thiourea | 2-Amino-4-(6-bromo-3-chloro-2-fluorophenyl)thiazole |
| N-Methylthiourea | 2-(Methylamino)-4-(6-bromo-3-chloro-2-fluorophenyl)thiazole |
| Thioacetamide | 2-Methyl-4-(6-bromo-3-chloro-2-fluorophenyl)thiazole |
Imidazothione Formation via Homo-condensation
A novel and efficient method for the synthesis of imidazothiones involves the homo-condensation of acetophenones with elemental sulfur and ammonium acetate. rsc.orgnih.govnih.govresearchgate.net This reaction is reported to be tolerant of various functional groups, including halogens on the aromatic ring, making it a viable strategy for the derivatization of this compound. nih.gov
In this one-pot reaction, two molecules of the acetophenone (B1666503) condense with sulfur and a nitrogen source (ammonium acetate) to form the imidazothione core. rsc.orgnih.govnih.govresearchgate.net The application of this methodology to this compound is expected to yield a highly substituted 2,5-diaryl-2H-imidazole-2-thione derivative. This reaction provides a direct route to complex heterocyclic structures from readily available starting materials.
Intramolecular Cyclization and Ring Transformation Reactions
While this compound does not undergo direct intramolecular cyclization, it serves as a valuable precursor for substrates designed for such transformations. By modifying the acetyl group, the molecule can be elaborated into structures suitable for powerful ring-forming reactions, enabling the synthesis of complex polycyclic systems.
One major strategy involves converting the acetophenone into a 1,6- or 1,7-diester. This elaborated intermediate can then undergo a Dieckmann cyclization, which is an intramolecular Claisen condensation, to form five- or six-membered β-keto ester rings. The general mechanism involves the formation of an enolate at the α-position of one ester, which then attacks the carbonyl of the second ester in an intramolecular nucleophilic acyl substitution.
Another potential pathway is the synthesis of polysubstituted indenes. This can be achieved by first introducing a vinyl group at the ortho-position to the acetyl group (e.g., via a Suzuki or Stille coupling on a suitable precursor). The resulting o-(1-arylvinyl) acetophenone derivative can then be converted to its N-tosylhydrazone, which, in the presence of a Brønsted acid, can undergo an intramolecular cationic cyclization to furnish the indene scaffold rsc.org.
The table below illustrates hypothetical precursors derived from this compound and the corresponding cyclization products.
| Precursor Derived from this compound | Reaction Type | Cyclized Product Scaffold |
| Diethyl 6-(6-bromo-3-chloro-2-fluorophenyl)-6-oxohexane-1,3-dicarboxylate | Dieckmann Cyclization | Substituted Cyclopentanone |
| 2-(1-Arylvinyl)-6'-bromo-3'-chloro-2'-fluoroacetophenone N-tosylhydrazone | Cationic Cyclization | Substituted Indene |
Construction of Spiro N-Heterocyclic Oxindoles
The synthesis of spirooxindoles, a core motif in many natural products and pharmaceutically active compounds, represents a significant application for derivatives of this compound. A highly efficient method for this construction is the one-pot, three-component [3+2] cycloaddition reaction. acs.orgresearchgate.netnih.govulisboa.pt
The key steps in this synthesis are:
Chalcone Formation : this compound is first condensed with a substituted aromatic aldehyde in a base-catalyzed reaction known as the Claisen-Schmidt condensation. This reaction forms a substituted α,β-unsaturated ketone, commonly known as a chalcone. acs.orgderpharmachemica.comrjlbpcs.comnih.gov The chalcone serves as the dipolarophile in the subsequent cycloaddition.
Azomethine Ylide Generation : An azomethine ylide is generated in situ from the reaction of isatin (or a substituted isatin) and a secondary amino acid, such as L-proline or sarcosine.
[3+2] Cycloaddition : The generated azomethine ylide rapidly undergoes a 1,3-dipolar cycloaddition reaction with the chalcone derivative. This step constructs the pyrrolidine ring and the spirocyclic center in a highly stereoselective manner, yielding the final spiro N-heterocyclic oxindole. acs.orgnuph.edu.ua
| Acetophenone Precursor | Aldehyde Component | Isatin Component | Amino Acid | Resulting Product Class |
| This compound | Benzaldehyde (B42025) | Isatin | L-Proline | Pyrrolizidine Spirooxindole |
| This compound | 4-Methoxybenzaldehyde | 5-Nitroisatin | Sarcosine | N-Methyl Pyrrolidine Spirooxindole |
| This compound | 2-Chlorobenzaldehyde | 6-Chloroisatin | L-Proline | Pyrrolizidine Spirooxindole |
Functional Group Interconversions for Product Diversification
The ketone moiety of this compound is a prime site for a variety of functional group interconversions, allowing for the synthesis of a diverse library of compounds from a single starting material.
Conversion of Primary Amino to Secondary Amino Groups
The conversion of the ketone to a secondary amine is a two-step process that significantly expands the molecular diversity of derivatives.
Reductive Amination to Primary Amine : The first step is the transformation of the ketone into a primary amine via reductive amination. organicreactions.orgresearchgate.netpitt.edu This reaction involves treating the acetophenone with ammonia or an ammonia equivalent in the presence of a reducing agent. The ketone and ammonia first form an imine intermediate, which is then reduced in situ to the corresponding primary amine.
N-Alkylation : The resulting primary amine can then be converted to a secondary amine through N-alkylation. youtube.com This is typically achieved by reacting the amine with an alkyl halide (R-X). The nucleophilic amine displaces the halide in an SN2 reaction to form the C-N bond, yielding the secondary amine.
| Primary Amine Precursor | Alkylating Agent (R-X) | Product Type |
| 1-(6-Bromo-3-chloro-2-fluorophenyl)ethan-1-amine | Methyl iodide | N-Methyl Secondary Amine |
| 1-(6-Bromo-3-chloro-2-fluorophenyl)ethan-1-amine | Ethyl bromide | N-Ethyl Secondary Amine |
| 1-(6-Bromo-3-chloro-2-fluorophenyl)ethan-1-amine | Benzyl (B1604629) chloride | N-Benzyl Secondary Amine |
Formation of Amide Bonds via Acid Halide Intermediates
Amide bonds can be introduced by first converting the acetyl group into a carboxylic acid, which is then activated and reacted with an amine.
Oxidation to Carboxylic Acid : The methyl ketone of the acetophenone can be oxidized to a carboxylic acid using the haloform reaction. ncert.nic.in Treatment with sodium hypohalite (e.g., NaOBr or NaOCl) converts the acetyl group into a carboxylate salt and a haloform (e.g., bromoform), with subsequent acidification yielding the 6-bromo-3-chloro-2-fluorobenzoic acid.
Formation of Acid Halide : The resulting carboxylic acid is then converted into a more reactive acid halide, typically an acid chloride, by treatment with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation : The highly electrophilic acid chloride readily reacts with a primary or secondary amine to form the corresponding amide bond. libretexts.orgyoutube.comorganic-chemistry.org This reaction is generally high-yielding and tolerates a wide range of amine substrates.
| Carboxylic Acid Precursor | Amine (R₁R₂NH) | Product Type |
| 6-Bromo-3-chloro-2-fluorobenzoic acid | Aniline (B41778) | N-Phenyl Amide |
| 6-Bromo-3-chloro-2-fluorobenzoic acid | Diethylamine | N,N-Diethyl Amide |
| 6-Bromo-3-chloro-2-fluorobenzoic acid | Morpholine | Morpholine Amide |
Wittig Reactions for Carbon-Carbon Double Bond Formation
The Wittig reaction provides a powerful and reliable method for converting the carbonyl group of this compound directly into a carbon-carbon double bond (an alkene). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction involves a phosphonium ylide, also known as a Wittig reagent.
The mechanism proceeds via the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon. This initially forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments in a reverse [2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.com The nature of the substituents on the ylide can influence the stereochemistry (E/Z) of the resulting alkene. organic-chemistry.org
| Ketone Substrate | Wittig Reagent | Alkene Product |
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(6-Bromo-3-chloro-2-fluorophenyl)-1-propene |
| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-(6-Bromo-3-chloro-2-fluorophenyl)-2-butene |
| This compound | Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-phenyl-1-propene |
Silylation and Desilylation Processes
Silylation and desilylation are key processes for the temporary protection of functional groups during a synthetic sequence. While this compound itself lacks a functional group that is typically silylated, these processes become crucial after an initial transformation, such as the reduction of the ketone.
Reduction to Alcohol : The ketone can be reduced to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄).
Silylation (Protection) : The resulting hydroxyl group can be protected as a silyl ether. chem-station.comnih.gov This is accomplished by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a mild base like imidazole. The bulky silyl group renders the alcohol unreactive towards many reagents, allowing for selective transformations on other parts of the molecule.
Desilylation (Deprotection) : Once the desired transformations are complete, the silyl ether can be selectively cleaved to regenerate the alcohol. This is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond. harvard.edu
This protection-deprotection strategy is fundamental for multi-step syntheses where functional group compatibility is a concern. libretexts.org
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Ketone Reduction | NaBH₄, MeOH | 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol |
| 2 | Silylation | TBDMSCl, Imidazole, DMF | tert-Butyldimethyl((1-(6-bromo-3-chloro-2-fluorophenyl)ethyl)oxy)silane |
| 3 | Desilylation | TBAF, THF | 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol |
Derivatization for Analytical and Structural Characterization
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. libretexts.org For a molecule like this compound, derivatization can enhance its volatility for gas chromatography, improve its thermal stability, and increase the sensitivity of its detection. libretexts.orggcms.cz These strategies are crucial for both quantitative analysis and detailed structural elucidation.
Gas Chromatography (GC) Derivatization: Oximes and Perfluoroacylation
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. gcms.cz However, direct analysis of some compounds can be challenging due to low volatility, thermal instability, or poor detector response. libretexts.org Derivatization addresses these issues by chemically modifying the analyte. weber.hu For halogenated acetophenones, derivatization is particularly useful for analysis by GC coupled with sensitive, halogen-specific detectors like the electron capture detector (ECD). chromatographyonline.comdavidsonanalytical.co.uk
Oxime Formation
One common derivatization strategy for ketones is the formation of oximes. This reaction targets the carbonyl group of the acetophenone. The ketone reacts with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form a stable O-oxime derivative. researchgate.netcdc.gov This process has several analytical advantages:
Increased Volatility and Stability : The resulting oxime is often more volatile and thermally stable than the parent ketone. researchgate.net
Enhanced Sensitivity : The introduction of the pentafluorobenzyl group makes the derivative highly responsive to electron capture detection (ECD), allowing for picogram-level sensitivity. cdc.gov
Improved Chromatography : Derivatization can lead to better peak shape and resolution during GC analysis. gcms.cz
The reaction with PFBHA is advantageous for creating standards for both GC and liquid chromatography methods. cdc.gov
Table 1: Oxime Derivatization of this compound
| Step | Description | Reagent Example | Purpose |
| Reaction | The carbonyl group of the acetophenone reacts with a hydroxylamine derivative. | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | To convert the ketone into a more stable and volatile oxime. |
| Product | Formation of the corresponding O-pentafluorobenzyl oxime. | This compound O-pentafluorobenzyl oxime | The derivative is highly sensitive to Electron Capture Detectors (ECD). |
| Analysis | The derivatized sample is analyzed by Gas Chromatography (GC). | GC-ECD or GC-MS | Enables sensitive and selective quantification and identification. |
Perfluoroacylation
Acylation is a derivatization process that introduces an acyl group into a molecule, typically by targeting active hydrogens in functional groups like alcohols (-OH), amines (-NH), and thiols (-SH). researchgate.netfujifilm.com Perfluoroacylation uses reagents that contain fluorine atoms, such as N-heptafluorobutyrylimidazole (HFBI) or N-methylbistrifluoroacetamide (MBTFA). fujifilm.com
While this compound does not have the typical functional groups for direct acylation, this strategy can be applied to its reaction products. For instance, if the ketone is first reduced to its corresponding alcohol (1-(6-bromo-3-chloro-2-fluorophenyl)ethanol), the resulting hydroxyl group can be readily derivatized. This two-step process allows for the introduction of a perfluoroacyl group, which significantly enhances detection sensitivity, particularly with ECD. fujifilm.com
Table 2: Perfluoroacylation as a Derivatization Strategy
| Target Functional Group | Derivatization Reagent | Resulting Derivative | Analytical Advantage |
| Alcohols (-OH) | Heptafluorobutyric anhydride (B1165640) (HFBA) | Heptafluorobutyryl ester | Increased volatility and high ECD response. |
| Amines (-NH) | N-methylbistrifluoroacetamide (MBTFA) | Trifluoroacetamide | Improved thermal stability and chromatographic behavior. |
| Thiols (-SH) | N-heptafluorobutyrylimidazole (HFBI) | Heptafluorobutyryl thioester | Enhanced detectability for trace analysis. |
Paternò-Büchi Photoderivatization for Ion Mobility Shift Reagents
Structural characterization of complex organic molecules can be advanced by combining chemical derivatization with modern analytical techniques like ion mobility spectrometry (IMS). acs.orgnih.gov
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between an electronically excited carbonyl compound and an alkene in its ground state. wikipedia.orgresearchgate.net The reaction results in the formation of a four-membered oxetane ring. cambridgescholars.comorganic-chemistry.org For this compound, this reaction would involve the excitation of its carbonyl group by UV light, followed by a reaction with an alkene to yield a complex oxetane derivative. The mechanism often proceeds through a highly reactive diradical intermediate. organic-chemistry.orgrsc.org This reaction is a powerful tool in organic synthesis as it can create complex cyclic structures that are otherwise difficult to access. researchgate.net
Application as an Ion Mobility Shift Reagent
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org A key parameter measured is the collision cross-section (CCS), which provides information about the ion's three-dimensional structure. acs.orgfiveable.me In complex mixtures, ions of different compounds may have similar mobilities, leading to overlapping signals. chemrxiv.org
A "shift reagent" can be introduced into the IMS instrument to resolve this issue. chemrxiv.org Shift reagents are compounds that selectively bind to analyte ions, forming non-covalent adducts. nih.gov This binding alters the size and shape of the analyte ion, causing a shift in its drift time and allowing it to be distinguished from interfering species. chemrxiv.orgnih.gov
The unique and sterically demanding oxetane structure produced by the Paternò-Büchi derivatization of this compound presents a novel possibility for its use as a specialized ion mobility shift reagent. The specific stereochemistry and polarity of the oxetane derivative could enable it to selectively form adducts with certain classes of analyte ions. This would induce a characteristic shift in their mobility, aiding in their unambiguous identification within a complex matrix.
Table 3: Hypothetical Application of Paternò-Büchi Derivative as an Ion Mobility Shift Reagent
| Stage | Process | Description | Outcome |
| 1. Derivatization | Paternò-Büchi Reaction | This compound is reacted with a selected alkene under photochemical conditions. | Synthesis of a structurally complex oxetane derivative. |
| 2. Introduction | Doping into IMS | The synthesized oxetane derivative is introduced as a vapor (shift reagent) into the drift gas of an ion mobility spectrometer. | Creation of a reactive environment for selective adduction. |
| 3. Adduct Formation | Ion-Molecule Reaction | Analyte ions traveling through the drift tube collide and selectively form non-covalent complexes with the oxetane shift reagent. | Formation of [Analyte + Oxetane] adduct ions with a larger collision cross-section. |
| 4. Detection | Mobility Shift Analysis | The drift times of the adduct ions are measured and compared to the drift times of the original analyte ions. | Selective shift in mobility for specific analytes, enabling their resolution and identification. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 6'-Bromo-3'-chloro-2'-fluoroacetophenone. The presence of a fluorine atom at the 2'-position introduces unique spectroscopic features, particularly through-space spin-spin couplings, which are invaluable for conformational studies.
In 2'-fluoro-substituted acetophenone (B1666503) derivatives like this compound, significant through-space (TS) spin-spin couplings are observed between the fluorine atom and the protons and carbon of the acetyl group (α-position). acs.orgnih.gov These TS-couplings, which occur when two atoms are held in close spatial proximity (less than the sum of their van der Waals radii), are a powerful tool for determining molecular conformation. nih.gov Specifically, couplings are detected between the α-protons and the 2'-fluorine (a five-bond coupling, ⁵JHF) and the α-carbon and the 2'-fluorine (a four-bond coupling, ⁴JCF). acs.orgnih.gov
The observation of large coupling constants for ⁵JHF and ⁴JCF indicates a strong preference for the s-trans conformation, where the acetyl group is oriented away from the fluorine atom. acs.org This conformation is favored over the s-cis form, in which the fluorine and the carbonyl oxygen would be in a syn-periplanar arrangement, leading to strong electrostatic repulsion between the two electronegative atoms. nih.govacs.org For related 2'-fluoroacetophenone (B1202908) derivatives, observed ⁵JHF values are typically greater than 3.2 Hz, which is significantly larger than the expected through-bond coupling of less than 1 Hz, confirming the through-space mechanism. nih.govnih.gov Similarly, ⁴JCF couplings are observed with substantial magnitudes (e.g., 10.1-10.5 Hz). nih.gov These findings strongly suggest that this compound exclusively adopts the s-trans conformation in solution. acs.org
To unequivocally confirm the atomic connectivity of this compound, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. libretexts.orgustc.edu.cn
HMQC/HSQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orgyoutube.com For this compound, an HMQC spectrum would show a cross-peak connecting the signal of the methyl protons (-CH₃) to the signal of the methyl carbon. It would also correlate the aromatic protons to their respective carbons on the phenyl ring.
HMBC: The HMBC experiment is crucial for assembling the complete molecular skeleton by revealing longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). ustc.edu.cnyoutube.com For this compound, an HMBC spectrum would provide key correlations:
A cross-peak between the methyl protons and the carbonyl carbon (a two-bond correlation), confirming the acetyl group structure.
A cross-peak between the methyl protons and the C1' carbon of the aromatic ring (a three-bond correlation), establishing the connection of the acetyl group to the phenyl ring.
Correlations from the H4' proton to carbons C2', C3', C5', and C6', helping to assign the positions of the halogen substituents on the aromatic ring.
Together, these multidimensional techniques provide unambiguous evidence for the structural assignment of this compound. researchgate.net
The magnitude of through-space coupling constants in 2'-fluoroacetophenones is sensitive to the solvent environment. acs.org Studies on model compounds, such as 2'-fluoroacetophenone, have shown that the values of ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants exhibit a linear correlation with the dielectric constant (ε) of the solvent. acs.orgacs.org As the polarity of the solvent increases, the magnitude of these through-space couplings changes predictably. acs.org
This relationship underscores the influence of the solvent on the electronic environment of the molecule, which in turn affects the transmission of spin information through space. acs.org The consistent observation of large coupling constants across a range of solvents further confirms that the s-trans conformer is universally preferred. acs.orgnih.gov
Below is a data table illustrating the effect of solvent polarity on the through-space coupling constants for the model compound 2'-fluoroacetophenone, a behavior analogous to what would be expected for this compound. acs.org
| Solvent | Dielectric Constant (ε) | ⁵J (Hα, F) (Hz) | ⁴J (Cα, F) (Hz) |
|---|---|---|---|
| Benzene-d₆ | 2.28 | 5.03 | 7.71 |
| Chloroform-d₁ | 4.81 | 5.03 | 7.71 |
| CH₂Cl₂-d₂ | 8.93 | 5.03 | 7.71 |
| Acetone-d₆ | 21.0 | 4.57 | 6.74 |
| Methanol-d₄ | 33.0 | 4.57 | 6.74 |
| DMSO-d₆ | 47.2 | 4.12 | 5.78 |
Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS)
Mass spectrometry provides essential information regarding the molecular weight and elemental formula of this compound. When combined with ion mobility, it offers an additional dimension of analysis based on the ion's size and shape.
The analysis of this compound by mass spectrometry can be enhanced through chemical derivatization. The carbonyl group of the acetophenone is a reactive site that can be targeted to introduce a tag that improves ionization efficiency or provides a unique isotopic signature for easier detection. nih.gov For instance, derivatizing the carbonyl group with a reagent containing a bromine signature (a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic doublet of peaks in the mass spectrum, separated by 2 Da. nih.gov This isotopic pattern serves as a clear marker for the derivatized compound, facilitating its identification, especially in complex biological or environmental samples.
Ion Mobility-Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution in the gas phase. nih.govresearchgate.net This separation is characterized by the ion's rotationally averaged collision cross-section (CCS), which is a robust and reproducible physicochemical property. reddit.comnih.gov
For this compound, the measured CCS value would provide a unique molecular identifier. reddit.com This is particularly valuable for distinguishing it from isomers that have the same mass but different three-dimensional structures. nih.gov The CCS value, which reflects the ion's shape, adds a high degree of confidence to compound identification, complementing data from retention time and high-resolution mass measurements. nih.gov While experimental CCS data for this specific molecule is not widely available, the technique represents a powerful tool for its unambiguous characterization. nih.gov
Vibrational Spectroscopy (Infrared, IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and probing the electronic environment within a molecule.
The carbonyl (C=O) stretching vibration in ketones is one of the most characteristic and easily identifiable peaks in an infrared spectrum, typically appearing in the range of 1600-1900 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Its precise frequency is highly sensitive to the molecular structure, including conjugation, inductive effects, and steric hindrance. researchgate.netcdnsciencepub.com
For acetophenone and its derivatives, the C=O stretching frequency is influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com Electron-withdrawing groups, such as the halogens (F, Cl, Br) present in this compound, generally increase the carbonyl stretching frequency by withdrawing electron density from the phenyl ring and, consequently, from the carbonyl group. This withdrawal of electrons strengthens the C=O double bond, requiring more energy to excite its stretching vibration. pg.edu.pl
The position of the substituents also plays a crucial role. The combined influence of the bromo, chloro, and fluoro groups on this compound can be analyzed based on their individual inductive and mesomeric (resonance) effects.
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect, which tends to increase the C=O frequency.
Mesomeric Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which would tend to decrease the C=O frequency by increasing electron density in the conjugated system. However, for halogens, the inductive effect typically outweighs the mesomeric effect. cdnsciencepub.com
In the case of this compound, the three halogen substituents create a significant net electron withdrawal from the ring. The fluorine atom at the ortho position (2'), the chlorine at the meta position (3'), and the bromine at the para-equivalent position (6') collectively enhance the double bond character of the carbonyl group. Therefore, the C=O stretching frequency for this compound is expected to be higher than that of unsubstituted acetophenone (approx. 1686 cm⁻¹). spectroscopyonline.com Studies on various substituted acetophenones confirm these trends. researchgate.netcdnsciencepub.com
Table 1: Expected Effects of Halogen Substituents on the Carbonyl (C=O) Stretching Frequency of Acetophenone.
| Substituent | Position | Electronic Effect | Expected Shift in ν(C=O) vs. Acetophenone |
| Fluoro | 2'- (ortho) | Strong -I, Weak +M | Increase |
| Chloro | 3'- (meta) | Strong -I | Increase |
| Bromo | 6'- (ortho) | Strong -I, Weak +M | Increase |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic ketones like this compound, the spectrum is characterized by absorptions arising from π→π* transitions in the aromatic ring and n→π* transitions of the carbonyl group. studyraid.commasterorganicchemistry.com
In the context of reaction mechanisms, UV-Vis spectroscopy is instrumental in detecting transient species, including charge-transfer (CT) complexes. A CT complex is formed when an electron donor and an electron acceptor associate, resulting in the appearance of a new, often broad, absorption band at a longer wavelength (lower energy) than the bands of the individual components. nih.gov
Due to the presence of three strongly electron-withdrawing halogen atoms, this compound is expected to be a potent electron acceptor. When mixed with an electron-rich species (a donor), such as an amine or an alkene, it can form a CT complex. The formation of this complex can be monitored by the appearance of a new color and a corresponding new absorption band in the UV-Vis spectrum. nih.gov
The study of these CT bands provides valuable mechanistic information. researchgate.net For instance, the intensity and position of the CT band can yield data on the equilibrium constant for complex formation and the electronic nature of the interaction. nih.gov In many organic reactions, the formation of a CT complex is a key intermediate step preceding the main chemical transformation. researchgate.net
Table 2: Hypothetical UV-Vis Data for a Charge-Transfer Complex involving this compound.
| Species | Expected λmax (nm) | Type of Transition |
| This compound | ~250-280 nm | π→π* (aromatic) |
| Electron Donor (e.g., Aniline) | ~280-300 nm | π→π* (aromatic) |
| [Acceptor···Donor] CT Complex | > 400 nm | Charge-Transfer |
X-Ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. libretexts.org It provides accurate data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features. The analysis would determine the planarity of the molecule. While the benzene (B151609) ring is inherently planar, the orientation of the acetyl group (–COCH₃) relative to the ring is of significant interest. Steric hindrance from the ortho substituents (2'-fluoro and 6'-bromo) would likely cause the acetyl group to be twisted out of the plane of the aromatic ring to minimize repulsive interactions. researchgate.net
The crystal structure would also elucidate the nature of intermolecular interactions that stabilize the crystal packing. Given the presence of halogen atoms and a carbonyl oxygen, interactions such as halogen bonding (C–Br···O, C–Cl···O) and dipole-dipole interactions are plausible. researchgate.net These non-covalent interactions dictate how the molecules arrange themselves in the crystal, influencing physical properties like melting point and solubility.
Table 3: Key Structural Parameters Obtainable from X-Ray Crystallography for this compound.
| Parameter | Description | Expected Finding |
| Torsion Angle (C-C-C=O) | The angle of twist between the carbonyl group and the plane of the phenyl ring. | Significantly non-zero due to steric hindrance from ortho-substituents. |
| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-Br, C-Cl, C-F). | C=O bond may be slightly shorter than in unsubstituted acetophenone due to electronic effects. |
| Intermolecular Contacts | Shortest distances between atoms of adjacent molecules in the crystal lattice. | Evidence of halogen bonding and other van der Waals interactions. |
| Crystal System | The symmetry classification of the unit cell (e.g., monoclinic, orthorhombic). nih.gov | Dependent on the specific packing arrangement of the molecules. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
The substitution pattern on the aromatic ring of 6'-Bromo-3'-chloro-2'-fluoroacetophenone, particularly the fluorine atom at the 2'-position, plays a critical role in determining its preferred conformation. Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they predominantly exist in an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. nih.govacs.org This preference is attributed to the strong electrostatic repulsion between the lone pair electrons of the carbonyl oxygen and the ortho-fluorine atom in the s-cis conformation. acs.org
DFT calculations are employed to map the energetic landscape by calculating the energy of the molecule as a function of the dihedral angle between the acetyl group and the phenyl ring. These calculations consistently show that the trans conformer is more stable than the cis conformer. nih.gov The energy difference between these conformers can be used to calculate their expected population ratio based on the Boltzmann distribution. nih.gov For 2'-fluoroacetophenone (B1202908) derivatives, the benzene (B151609) ring and carbonyl group are typically found to be nearly coplanar in the most stable conformation to maximize conjugation. nih.gov
| Conformer | Dihedral Angle (O=C–C1'–C2') | Relative Energy (kcal/mol) | Population Ratio (at 298 K) |
|---|---|---|---|
| s-trans | ~180° | 0.00 | >99% |
| s-cis | ~0° | >2.5 | <1% |
This table illustrates typical DFT calculation results for 2'-fluoroacetophenone derivatives, showing the high stability of the s-trans conformer.
The three different halogen atoms (F, Cl, Br) on the acetophenone scaffold significantly influence its reactivity through inductive and resonance effects. The inductive effect is an electron-withdrawing effect transmitted through sigma bonds, and its strength follows the order of electronegativity: F > Cl > Br. echemi.com This electron-withdrawing nature can stabilize transition states in nucleophilic reactions by delocalizing negative charge.
DFT calculations are instrumental in quantifying these effects by computing the energy barriers (activation energies) for proposed reaction pathways. rsc.org For instance, in reactions involving acyl radicals, DFT can predict the transition state structures and energy barriers for halogen transfer. rsc.org These calculations have shown that bromine transfer reactions are feasible at moderate temperatures, indicating that the C-Br bond in a molecule like this compound is a potential reactive site. rsc.org The presence of multiple halogens combines their electronic influences, which can be dissected and understood through detailed computational analysis.
The conformational preference can be influenced by the solvent environment, a phenomenon that can be modeled computationally. Studies on 2-fluoroacetophenone (B1329501) have shown that while the trans conformer is always more stable, the energy difference can vary with solvent polarity. rsc.org Analyzing the dipole moment helps explain these solvent effects, as conformers with larger dipole moments are often better stabilized by polar solvents.
Molecular Docking Studies (Relevant for understanding interactions of derivatives)
While specific molecular docking studies on this compound are not prominently available, this computational technique is highly relevant for understanding the potential biological activity of its derivatives. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govfip.org
Derivatives of halogenated aromatic compounds are frequently explored as potential therapeutic agents. For example, docking studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been used to evaluate their potential as Monoamine Oxidase-B (MAO-B) inhibitors for treating Parkinson's disease. asiapharmaceutics.info Similarly, derivatives of this compound could be designed and computationally screened against various biological targets. The docking process calculates a "binding energy" or "docking score," which estimates the binding affinity between the ligand and the receptor, helping to prioritize compounds for synthesis and further testing. nih.govasiapharmaceutics.info
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including DFT, are foundational in modern mechanistic chemistry. rsc.orgresearchgate.net They allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov
A key outcome of quantum chemical calculations is the prediction of activation energies (ΔE‡), which are the energy barriers that must be overcome for a reaction to proceed. rsc.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
For a multi-substituted compound like this compound, there are several potential reaction sites. For instance, in the Wolff-Kishner reduction of acetophenone, DFT calculations have identified the rate-determining step and its activation energy. researchgate.net Similar calculations for the target molecule could predict its behavior in various synthetic transformations, such as nucleophilic substitution at the acyl carbon or reactions involving the halogen substituents. These predictive capabilities are invaluable for designing efficient synthetic routes and avoiding undesirable side reactions. rsc.orgresearchgate.net
| Reaction | Halogen Transferred | Calculated Activation Energy (ΔE‡) (kJ/mol) |
|---|---|---|
| R-Cl + Acyl• → R• + Acyl-Cl | Chlorine | 89.2 |
| R-Br + Acyl• → R• + Acyl-Br | Bromine | ~60-70 |
| R-I + Acyl• → R• + Acyl-I | Iodine | 25.3 |
Data adapted from general DFT studies on halogen transfer reactions, illustrating the trend of decreasing activation energy with heavier halogens. rsc.org
Fluoride (B91410) Ion Affinity Calculations
Theoretical calculations, such as those employing Density Functional Theory (DFT), are standard methods for determining fluoride ion affinities. researchgate.net These calculations would involve modeling the this compound molecule and the fluoride ion, and then calculating the geometry and energy of the resulting adduct. The FIA value is derived from the energy difference between the products and the reactants. For accuracy, these calculations often use isodesmic reactions as a reference to mitigate errors that can arise from calculating the energy of the "naked" fluoride ion. rsc.org
Furthermore, conformational analysis is a critical component of such computational studies. For 2'-fluoro-substituted acetophenones, it has been shown through both NMR spectroscopy and DFT calculations that they predominantly exist in an s-trans conformation. nih.gov In this arrangement, the fluorine atom and the carbonyl oxygen are positioned away from each other, which is energetically more favorable than the s-cis conformation where they would be in closer proximity, leading to repulsion between the two electronegative atoms. nih.gov Any computational study on the fluoride ion affinity of this compound would need to consider this conformational preference to accurately model the interaction with a fluoride ion.
While a specific data table for the fluoride ion affinity of this compound cannot be presented due to the lack of dedicated research, a hypothetical computational study would likely compare its FIA to that of other substituted acetophenones to establish a structure-activity relationship. Such a study would provide valuable insights into how varying halogen substitutions on the phenyl ring modulate the Lewis acidity of the acetophenone scaffold.
Structure Reactivity and Structure Conformation Relationships in Poly Halogenated Acetophenones
Electronic and Steric Effects of Halogen Substituents on Reaction Rates and Selectivity
The presence of halogen atoms on the phenyl ring of acetophenone (B1666503) derivatives significantly influences their reactivity. Halogens exert both electronic and steric effects that can either accelerate or decelerate reaction rates and direct the selectivity of chemical transformations.
Electronic Effects:
Halogens are more electronegative than carbon and thus exhibit a negative inductive effect (-I), withdrawing electron density from the aromatic ring. ucsb.edu This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in Studies on para-substituted acetophenones have shown that electron-withdrawing substituents generally increase the rate of reduction reactions. nih.gov This is because the partial positive charge on the carbonyl carbon is intensified, facilitating the approach of a nucleophile.
The electronic effects of substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ values). etamu.edu For instance, in the reduction of para-substituted acetophenones by 3α-hydroxysteroid dehydrogenase, a positive correlation was observed between the reaction rate and the electron-withdrawing nature of the substituent. nih.gov
Steric Effects:
The size of the halogen substituents also plays a crucial role in determining reactivity. ncert.nic.in Bulky substituents in the ortho position to the acetyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. researchgate.net In 6'-Bromo-3'-chloro-2'-fluoroacetophenone, the fluorine atom is in the ortho position, which could potentially influence the accessibility of the carbonyl group. However, fluorine is the smallest of the halogens, so its steric effect might be less pronounced compared to larger halogens like bromine or iodine in the same position.
The combination of electronic and steric effects can be complex. For example, while ortho-substituents can sterically hinder a reaction, their electronic effects can still play a significant role in modulating the reactivity of the carbonyl group.
Inductive Effects of Fluorine on Alpha-Carbon Electrophilicity and Reaction Facilitation
Fluorine, being the most electronegative element, exerts a powerful inductive effect. beilstein-journals.orgreddit.com When a fluorine atom is attached to the carbon adjacent to a carbonyl group (the α-carbon), it significantly influences the reactivity of the carbonyl. This strong electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. rsc.org
This heightened electrophilicity makes the carbonyl carbon a more favorable target for nucleophiles, which can facilitate nucleophilic addition reactions. ncert.nic.in While this compound has the fluorine on the aromatic ring and not the alpha-carbon, the inductive effects are transmitted through the pi-system of the ring, still influencing the carbonyl group's reactivity.
The introduction of fluorine can also stabilize the transition state of a reaction. For instance, in nucleophilic addition reactions, the developing negative charge on the carbonyl oxygen can be stabilized by the electron-withdrawing fluorine atom, thereby lowering the activation energy of the reaction.
Positional Isomer Effects on Reaction Pathways and Inhibition Types
The position of halogen substituents on the acetophenone ring can have a profound impact on reaction pathways and the molecule's potential as an inhibitor. The relative positions of the halogens (ortho, meta, para) determine the distribution of electron density within the aromatic ring and the steric environment around the reactive acetyl group.
For example, a halogen in the para-position primarily exerts an electronic effect with minimal steric hindrance to the carbonyl group. In contrast, an ortho-substituent will have a more pronounced steric effect and can also influence the orientation of the acetyl group relative to the ring.
In the case of this compound, the fluorine is ortho, the chlorine is meta, and the bromine is para to the chloro substituent but ortho to the acetyl group from the other side. This complex substitution pattern leads to a unique electronic and steric profile that will dictate its reactivity. For instance, the two ortho-substituents (fluorine and bromine) will likely force the acetyl group out of the plane of the aromatic ring to minimize steric strain. This twisting can affect the conjugation between the carbonyl group and the ring, which in turn influences reactivity.
The specific arrangement of halogens can also be critical for a molecule's ability to act as an enzyme inhibitor. The substituents can influence how the molecule fits into an enzyme's active site and interacts with key amino acid residues.
Conformational Control by Halogen Substitution: s-cis vs. s-trans Preferences
The rotation around the single bond connecting the phenyl ring and the carbonyl group in acetophenones leads to different conformations, primarily the s-cis and s-trans forms. masterorganicchemistry.comyoutube.com In the s-cis conformation, the carbonyl oxygen is on the same side of the C-C single bond as the ortho-substituent, while in the s-trans conformation, they are on opposite sides.
Halogen substitution, particularly in the ortho position, can significantly influence the preference for one conformation over the other. This is due to a combination of steric repulsion and electrostatic interactions between the halogen and the carbonyl group.
Computational and experimental studies on α-halogenated acetophenones have shown that the conformational preferences can vary depending on the halogen. For example, α-fluoroacetophenone has a different preferred dihedral angle compared to α-chloro- and α-bromoacetophenones. beilstein-journals.orgnih.gov This difference in conformation can affect the molecule's reactivity. nih.gov
For this compound, the presence of the ortho-fluoro and ortho-bromo substituents would likely create a strong conformational preference to minimize steric clashes and unfavorable dipole-dipole interactions. The molecule would likely adopt a conformation where the acetyl group is significantly twisted out of the plane of the phenyl ring.
Q & A
Q. What are the optimal synthetic routes for 6'-Bromo-3'-chloro-2'-fluoroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation of acetophenone derivatives. For bromination, FeBr₃-catalyzed electrophilic substitution is commonly employed (as seen in analogous compounds like 2',6'-Dibromo-4'-fluorophenacyl bromide) . Fluorination and chlorination may utilize halogen exchange reactions or directed ortho-metalation strategies. For example, CuBr/KF-mediated reactions have been reported for fluorinated analogs, though substituent positions require careful optimization to avoid steric hindrance . Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM vs. THF) significantly impact regioselectivity and yield.
Q. Which purification techniques are recommended for achieving high-purity this compound?
- Methodological Answer : Column chromatography with silica gel (hexane:EtOAc gradients) is effective for isolating intermediates. Final purification often employs recrystallization from ethanol or acetonitrile, as demonstrated for structurally similar compounds like 3'-Bromo-4'-fluoroacetophenone (>97% purity via GC/HPLC) . Purity validation should combine GC, HPLC, and melting point analysis (mp 47–49°C for analogs ).
Advanced Research Questions
Q. How does the electronic environment of substituents affect regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The electron-withdrawing effects of Br, Cl, and F substituents direct reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Br at the 6' position (meta to the ketone) enhances electrophilicity, favoring Pd-catalyzed coupling at the para position. Computational DFT studies (e.g., using Gaussian09) can model charge distribution, while experimental validation via ¹H/¹³C NMR tracking of coupling intermediates is critical .
Q. How can researchers resolve contradictions in reported melting points or spectral data for halogenated acetophenones?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, 3'-Bromo-2'-fluoroacetophenone has varying mp ranges (47–49°C vs. 45–47°C) depending on recrystallization solvents . Standardize protocols by referencing CAS RN-registered data (e.g., 1007-15-4 for 3'-Bromo-4'-fluoroacetophenone ) and cross-validate with DSC/TGA to confirm thermal stability.
Analytical & Biological Questions
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹³C NMR distinguishes substituent positions (e.g., C-Br at ~110 ppm, C-F at ~165 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., 249.42 g/mol for C₈H₅BrClFO).
- IR : Stretching frequencies for ketone (C=O ~1700 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .
Q. What in-vitro assays are suitable for studying bioactivity, considering regulatory guidelines?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with cell-free systems to avoid ethical concerns. Emphasize compliance with non-therapeutic guidelines, as halogenated acetophenones are not FDA-approved and are strictly for research . LC-MS monitoring of metabolic stability in hepatocyte models can assess pharmacokinetic potential without in-vivo testing.
Stability & Computational Questions
Q. How do storage conditions impact the stability of this compound?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Analogous compounds like 4′-Bromo-2′-fluoroacetophenone show <5% decomposition over 6 months under these conditions . Monitor via periodic HPLC to detect degradation products (e.g., dehalogenated byproducts).
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using PubChem CID-derived 3D structures (e.g., SMILES: CC(=O)C1=CC=C(F)C(Br)=C1 ) identifies binding affinities to proteins like cytochrome P450. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with MM-PBSA calculations quantifying binding free energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
